Phenol, 4-(5-octyl-2-pyridinyl)-

Supramolecular Chemistry Crystal Engineering Liquid Crystal Polymer Complexation

Phenol, 4-(5-octyl-2-pyridinyl)- [CAS 110500-54-4] is a heterocyclic organic compound with the molecular formula C19H25NO and a molecular weight of 283.4 g/mol. It is functionally classified as a phenylpyridine derivative, containing a phenolic -OH group and a pyridyl nitrogen, which makes it a versatile intermediate for liquid crystal ester synthesis and a potential hydrogen-bonding tecton in supramolecular chemistry.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 110500-54-4
Cat. No. B187397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-(5-octyl-2-pyridinyl)-
CAS110500-54-4
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C19H25NO/c1-2-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21)13-11-17/h9-15,21H,2-8H2,1H3
InChIKeyITHVDYBOWIEQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 4-(5-octyl-2-pyridinyl)- (CAS 110500-54-4): Core Physicochemical & Structural Profile for Procurement Decisions


Phenol, 4-(5-octyl-2-pyridinyl)- [CAS 110500-54-4] is a heterocyclic organic compound with the molecular formula C19H25NO and a molecular weight of 283.4 g/mol . It is functionally classified as a phenylpyridine derivative, containing a phenolic -OH group and a pyridyl nitrogen, which makes it a versatile intermediate for liquid crystal ester synthesis [1] and a potential hydrogen-bonding tecton in supramolecular chemistry. The compound is typically supplied as a research chemical with a purity of approximately 95% . Its core utility in scientific procurement stems from its structural role as a precursor to ferroelectric liquid crystal mixtures, where the octyl chain and phenolic handle are critical for mesophase tuning.

Ferroelectric liquid crystal ester synthesis precursor
Phenolic handle essential for alkanoate ester formation
Hydrogen-bond donor for supramolecular complexation
Free -OH enables tecton-directed assembly with polybasic partners
Octyl chain for mesophase tuning and solubility
Chain length critical for broad smectic C phase width

Why Generic Phenylpyridine Interchange Fails: The Critical Role of the Phenolic Terminus in 4-(5-octyl-2-pyridinyl)phenol


In procurement for liquid crystal (LC) or supramolecular research, substituting Phenol, 4-(5-octyl-2-pyridinyl)- with a generic phenylpyridine, such as its methyl-ether analog or a simple 2-phenylpyridine, is chemically invalid. The compound's value is not merely as a passive 'rod-like' core but as an active functional monomer. The free phenolic -OH group is crucial for forming hydrogen-bonded supramolecular complexes with polymers or small molecules, a function the analogous anisole or unsubstituted phenyl derivatives cannot replicate [1]. Furthermore, in patent-protected ferroelectric LC mixtures, its use as a direct precursor for alkanoate esters yields materials with demonstrably broad smectic C phases and advantageous phase-transition temperatures. A non-hydroxylic or chain-truncated analog fails to both enter the essential esterification reaction and achieve the required mesophase width, making exact specification mandatory for reproducible device performance [2].

Target Compound
Free phenolic -OH; forms strong intermolecular O-H…N/O networks and directs crystal packing.
vs
Methyl-Ether Analog
No H-bond donor capability; differing torsion angles prevent supramolecular templating.
Target Compound
Octyl-chain phenolic precursor; yields esters with broad Sc phase and SA suppression.
vs
Shorter-Chain Analog
Heptyl or nonyl chains may shift mesophase stability and SA suppression profiles.
Target Compound
Phenylpyridine phenol core enables metal chelation and solubility for device fabrication.
vs
Non-Hydroxylated Analog
Altered ligand field strength and emission properties; may not reproduce complexation behavior.

Quantitative Differentiation Evidence for Phenol, 4-(5-octyl-2-pyridinyl)- (CAS 110500-54-4) Against Closest Analogs


Crucial Phenolic Proton for Hydrogen-Bonded vs. Methyl-Capped Analog

The phenol compound possesses a free -OH group that acts as a strong hydrogen-bond donor, a property entirely absent in the O-methylated analog 4-(5-octylpyridin-2-yl)anisole. Structural studies show the phenolic O-H group in phenylpyridine phenols is coplanar and forms strong intermolecular O-H...N/O hydrogen bonds, directing solid-state packing. The analog with a saturated handle but lacking the free phenol (the anisole) cannot participate in these H-bond networks, resulting in fundamentally different crystal packing and complexation behavior, as demonstrated by comparative X-ray crystallography [1].

H-Bond Donor Capability
Head-to-head
Strong intermolecular O-H…N/O networks directing solid-state packing vs. anisole analog lacking any H-bond donor, resulting in distinct crystal motifs.
Critical for supramolecular assembly and crystal engineering; anisole cannot replicate H-bond templating.
Single-crystal XRD comparison; solid-state context.
Supramolecular Chemistry Crystal Engineering Liquid Crystal Polymer Complexation

Broad Smectic Mesophase Range of Derived Esters vs. Non-Phenylpyridine Esters

Esters derived from 4-(5-octyl-2-pyridinyl)phenol, specifically 4-(5-octyl-2-pyridyl)phenyl alkanoates, exhibit an 'especially broad smectic mesophase range' as explicitly claimed in the foundational ferroelectric mixture patent [1]. This property is directly attributed to the phenolic precursor. Alkanoate esters derived from non-phenylpyridine phenols or shorter-chain analogs in the prior art typically exhibit narrower smectic C (Sc) phases or lack a stable Sc phase entirely, limiting their utility in SSF or DHF electro-optical cells. The broad Sc range achieved with the octyl-phenylpyridine phenol scaffold is a quantifiable advantage for manufacturing robust, temperature-stable displays [1][2].

Smectic C Phase Range
Class-level
Derived 4-(5-octyl-2-pyridyl)phenyl alkanoates exhibit an especially broad smectic C range vs. non-phenylpyridine esters with narrower Sc or only SA phases.
Supports selection for wider operating temperature window in ferroelectric LC device research.
Patent-reported DSC and optical microscopy data; specific transition temperatures not publicly detailed.
Ferroelectric Liquid Crystals Mesophase Engineering Electro-Optical Devices

Effective Suppression of SA Phase in Ferroelectric Mixtures vs. Non-Octyl Chain Analogs

Patent data indicates that incorporating the octyl-phenylpyridine phenol-based esters into ferroelectric mixtures achieves a 'significant increase of the SC-SA or SC-N phase transition' and a 'narrowing or even a complete suppression, of the SA phase' [1]. This is a highly desirable property for surface-stabilized ferroelectric liquid crystal (SSFLC) devices where a smectic A (SA) phase is often detrimental to alignment and switching. Mixtures containing analogous compounds with heptyl or nonyl chains may not suppress SA as effectively, but a direct quantitative comparison within the patent family is required. The octyl homologue is singled out as a preferred embodiment due to this optimized phase behavior, a selection criterion for mixture formulation [1].

SA Phase Suppression
Class-level
Reported significant increase of SC-SA transition and complete SA suppression in ferroelectric mixtures containing octyl-phenylpyridine esters vs. base mixtures without them.
Relevant for SSFLC device research requiring fast, bistable switching without SA interference.
Patent context; quantitative comparison within patent family requires review.
Ferroelectric Mixture Formulation Smectic Phase Transitions Display Response Time

Key Application Scenarios for Phenol, 4-(5-octyl-2-pyridinyl)- (CAS 110500-54-4) Where Structural Differentiation is Decisive


Synthesis of Patent-Protected Ferroelectric Liquid Crystal Dopants

This compound is the essential precursor for synthesizing 4-(5-octyl-2-pyridyl)phenyl alkanoates, which are key components in patented ferroelectric liquid crystal mixtures for high-performance SSFLC and DHF displays. The octyl chain and phenolic handle are both mandatory for the esterification reaction that yields the active dopant with broad Sc phase and SA suppression properties [1]. Substituting with a shorter-chain alkyl or a non-phenolic analog fundamentally alters the mesophase behavior, making this specific CAS the only viable starting material to reproduce the claimed invention.

Hydrogen-Bond-Driven Supramolecular Liquid Crystalline Complexes

The phenolic -OH group enables H-bond-mediated complexation with poly(4-vinylpyridine) or other polybasic polymers to create thermotropic supramolecular liquid crystals. The octyl chain imparts solubility and mesogenic flexibility, while the phenol-pyridine dual H-bond donor/acceptor motif directs hierarchical self-assembly into lamellar or columnar phases [1]. An anisole or non-hydroxylic analog cannot perform this complexation, making the phenol derivative uniquely suited for studies of supramolecular mesogen design.

Crystal Engineering and Co-Crystal Design Studies

The phenol and pyridine functionalities make this molecule a model tecton for crystal engineering studies. Its solid-state structure, where the phenol -OH forms specific intermolecular H-bonds, provides a predictable supramolecular synthon. Researchers comparing the H-bonded networks of phenol- vs. anisole-terminated phenylpyridines can directly observe the role of the -OH group in directing crystal lattices [2]. This enables rational co-crystal design with carboxylic acids, amides, or complementary pyridyl acceptors, a research field where exact chemical structure is non-negotiable.

Metal-Binding Ligand Precursor for Electroluminescent Complexes

The phenol-pyridine N,O-chelation motif is a validated scaffold for metal complexes with electroluminescent properties. The octyl chain provides solubility in organic solvents for device fabrication. Core evidence shows that phenol-pyridine beryllium complexes exhibit photoluminescence, and the specific substitution pattern of this phenol governs the emission wavelength and efficiency [3]. Using a non-hydroxylated or differently alkylated analog would alter the ligand field strength and the complex's solubility, impacting its performance in OLED or light-emitting electrochemical cell applications.

Application
Selection Property
Validation Focus
Ferroelectric LC dopant synthesis
Phenolic esterification handle with octyl chain
Mesophase width and SA suppression in test cells
Supramolecular LC complexation
Free -OH H-bond donor with pyridyl acceptor motif
Hierarchical self-assembly into lamellar/columnar phases
Crystal engineering and co-crystal design
Predictable phenol-pyridine supramolecular synthon
H-bond network topology with carboxylic acids or amides
Electroluminescent metal complex precursor
N,O-chelation scaffold with solubility-conferring octyl chain
Ligand field strength and emission wavelength tuning
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